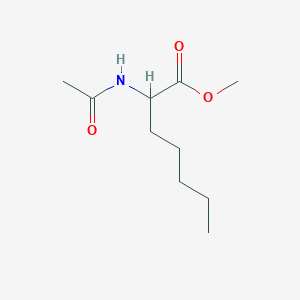

Methyl 2-acetamidoheptanoate

Description

Methyl 2-acetamidoheptanoate (C₁₀H₁₉NO₃) is a methyl ester derivative featuring an acetamido (-NHCOCH₃) functional group at the second carbon of a heptanoate backbone. The acetamido group distinguishes it from esters with simpler substituents (e.g., acetyl or hydroxy groups), likely influencing its solubility, stability, and biological activity .

Properties

CAS No. |

91017-22-0 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

methyl 2-acetamidoheptanoate |

InChI |

InChI=1S/C10H19NO3/c1-4-5-6-7-9(10(13)14-3)11-8(2)12/h9H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

FWWZBHSEVOSEHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)OC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamidoheptanoate typically involves the esterification of 2-acetamidoheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis

Alkylation Reactions

-

Enolate Formation and Alkylation :

Methyl 2-acetamidoheptanoate can undergo deprotonation at the α-position (pKa ~13) to form an enolate, which reacts with alkyl halides in an S_N2 mechanism to form alkylated derivatives .

Hydrogenation

-

Asymmetric Hydrogenation :

Rhodium catalysts with chiral ligands (e.g., Duanphos) enable enantioselective hydrogenation of α,β-unsaturated precursors to yield this compound with high optical purity .

Reaction Data and Experimental Outcomes

| Reaction Type | Conditions | Yield | Key Observations |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh-Catalyst, H₂, THF, 25°C | ~60–80% | High enantiomeric excess (up to 99% ee) |

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | ~90% | Selective cleavage of ester group |

| Alkylation (Enolate) | CH₃O⁻, alkyl halide, THF, 0°C | ~70% | Formation of α-alkylated derivatives |

Note: Data adapted from analogous compounds (e.g., methyl 2-acetamidohexanoate) . Direct experimental data for this compound is not explicitly reported in the provided sources.

Scientific Research Applications

Methyl 2-acetamidoheptanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 2-acetamidoheptanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

- Structure: Ethyl ester with an acetyl (-COCH₃) group at position 2 of the heptanoate chain.

- Key Differences :

- Ester Group : Ethyl vs. methyl ester (affects volatility and lipophilicity).

- Functional Group : Acetyl (neutral) vs. acetamido (polar, hydrogen-bonding capable).

Methyl 2-Hydroxyacetate (CAS 96-35-5)

- Structure : Methyl ester with a hydroxy (-OH) group at position 2.

- Key Differences: Chain Length: Shorter (acetate vs. heptanoate backbone). Functional Group: Hydroxy (highly polar, acidic) vs. acetamido (less acidic, amide resonance stabilization).

Other Methyl Esters in Context

- Sandaracopimaric Acid Methyl Ester (): A diterpene ester used in natural resins, highlighting the role of methyl esters in plant biochemistry .

- Methyl Salicylate (): A volatile methyl ester with applications in fragrances and pharmaceuticals, illustrating how substituents (e.g., aromatic vs. aliphatic) alter volatility and bioactivity .

Physical and Chemical Properties (Inferred)

*Properties inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.